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‘ Compound of Interest

Compound Name: 1-Boc-Oxindole-5-boronic acid

cat. No.: 8567234

1-Boc-Oxindole-5-boronic acid pinacol ester (CAS No: 777061-36-6) is a highly versatile synthetic building block that has gained prominence in
medicinal chemistry and drug discovery.[1] Its structure uniquely combines three key features:

* The Oxindole Core: This bicyclic lactam is a "privileged scaffold," frequently found in the structures of bioactive natural products and synthetic
drugs. Its rigid conformation and hydrogen bonding capabilities make it an ideal framework for designing enzyme inhibitors, particularly protein
kinase inhibitors.

« The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It enhances the solubility of the
molecule in common organic solvents and deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and directing
reactivity to other positions.

« The Boronic Acid Pinacol Ester: This functional group is a cornerstone of modern synthetic chemistry, primarily for its role in the Nobel Prize-
winning Suzuki-Miyaura cross-coupling reaction.[2] The pinacol ester form offers significant advantages over the corresponding free boronic
acid, including enhanced stability, resistance to premature decomposition (protodeboronation), and ease of purification by standard techniques
like silica gel chromatography.[2][3]

This guide provides detailed application notes and protocols for leveraging this powerful reagent in the synthesis of complex molecular
architectures, with a focus on its application in drug discovery workflows.

Physicochemical Properties

Property Value Reference

. tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-
Chemical Name . . : [1]
dioxaborolan-2-yl)-2-oxoindoline-1-carboxylate

CAS Number 777061-36-6 [1]
Molecular Formula C19H26BNOa4 [1]
Molecular Weight 343.23 g/mol [1]
Appearance Solid [1]
Melting Point 131-136 °C [1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 1-Boc-Oxindole-5-boronic acid pinacol ester is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-
coupling reactions. This reaction enables the formation of a carbon-carbon bond between the C5 position of the oxindole core and a variety of
sp?-hybridized carbon atoms (aryl, heteroaryl, vinyl), providing a direct route to 5-substituted oxindole derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
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« Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner (e.g., an aryl
bromide), forming a Pd(ll) intermediate.

« Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which
activates the boronic ester to form a more nucleophilic "ate" complex.[4]

« Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating
the active Pd(0) catalyst, which re-enters the cycle.

Base (e.g., K2COs) e o
+ R-B(OR)» [R-B(OR)2(OH)]
Ar-X Oxidative Addition Transmetalation
Pd(0)L2 m

Reductive Elimination — |
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Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Application Protocol 1: Synthesis of 5-Aryl-Oxindoles for Kinase Inhibitor
Scaffolds

The 5-aryl-oxindole motif is a key pharmacophore in numerous potent kinase inhibitors. The aryl group at the C5 position often extends into the
solvent-exposed region of the ATP-binding pocket, allowing for modifications that enhance potency and selectivity. This protocol provides a
reliable method for synthesizing these valuable compounds.

Protocol: Palladium-Catalyzed Coupling with an Aryl Bromide

This procedure details the coupling of 1-Boc-Oxindole-5-boronic acid pinacol ester with 1-bromo-4-methoxybenzene as a representative
electron-rich aryl halide.

Materials:

* 1-Boc-Oxindole-5-boronic acid pinacol ester (1.0 equiv)

« Aryl Halide (e.g., 1-bromo-4-methoxybenzene, 1.1 equiv)

« Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) [Pd(dppf)Clz], 0.03 equiv)
* Base (e.g., Potassium Carbonate (K2COs), anhydrous, 3.0 equiv)

o Solvent: 1,4-Dioxane and Water (4:1 v/v)

» Reaction Vessel (e.g., Schlenk tube or microwave vial)

« Inert Gas Supply (Argon or Nitrogen)

Step-by-Step Methodology:

« Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-Boc-Oxindole-5-boronic acid pinacol ester (e.g.,
100 mg, 0.29 mmol), 1-bromo-4-methoxybenzene (59 mg, 0.32 mmol), and anhydrous K2COs (120 mg, 0.87 mmol).
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« Inert Atmosphere: Seal the vessel with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to
ensure all oxygen is removed. Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxidation and can be deactivated by
atmospheric oxygen, halting the catalytic cycle.[2]

« Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (e.g., 3 mL) via syringe. Stir the suspension for 5 minutes. Causality:
The mixed solvent system is crucial. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and
facilitate the formation of the active boronate species.[3]

« Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Clz catalyst (6.4 mg, 0.0087 mmol).

» Reaction: Place the sealed vessel in a preheated oil bath at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS
until the limiting reagent is consumed (typically 4-12 hours).

» Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the layers. Extract
the aqueous layer with ethyl acetate (2 x 10 mL).

o Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na2S0Oa), filter, and concentrate under
reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield
the pure 5-aryl-oxindole product.

Subsequent Boc Deprotection

To obtain the final N-H oxindole, the Boc group must be removed.

Dissolve the purified Boc-protected product in dichloromethane (DCM).

Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
» Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete conversion.

« Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to
neutralize the acid. Dry, filter, and concentrate to yield the deprotected 5-aryl-oxindole.

Expected Results & Substrate Scope

This protocol is robust and applicable to a wide range of aryl and heteroaryl halides. The choice of catalyst, ligand, and base may need
optimization for particularly challenging substrates.

Aryl Halide Type Typical Catalyst/Ligand Base Expected Yield Notes
. . Generally high-yielding and
Electron-Rich Aryl Bromide Pd(dppf)Clz K2COs 80-95% .
clean reactions.
Reactions are often faster
. Pd(dppf)Clz or . .
Electron-Poor Aryl Bromide K2COs 75-90% than with electron-rich
Pdz(dba)s/SPhos
partners.
Bulky phosphine ligands are
Sterically Hindered Aryl required to facilitate
. Pdz(dba)s/XPhos or SPhos KsPOa 60-85% o »
Bromide oxidative addition and
reductive elimination.[3][4]
Aryl chlorides are less
. reactive; more active
Heteroaryl Chloride Pd2(dba)s/SPhos KsPOa 50-80%

catalyst systems are often
necessary.[4]
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graph TD {
A[Start: 1-Boc-Oxindole-5-boronic acid pinacol ester + Aryl Halide] --> B{Step 1: Combine Reagents & Base};
B --> C{Step 2: Degas & Add Solvent};
C --> D{Step 3: Add Pd Catalyst};
--> E{Step 4: Heat & Monitor Reaction};
--> F{Step 5: Aqueous Work-up & Extraction};
--> G[Step 6: Column Chromatography];
H[Product: 1-Boc-5-Aryl-Oxindolel;
--> I{Step 7: TFA / DCM};
--> J[Final Product: 5-Aryl-Oxindole];
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Figure 2: Workflow for the Synthesis and Deprotection of 5-Aryl-Oxindoles.

Application Note 2: Enabling Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds. It involves screening small, low-complexity
molecules (“fragments") for weak binding to a biological target. Hits are then optimized and grown into more potent leads. 1-Boc-Oxindole-5-
boronic acid pinacol ester is an ideal starting point for an FBDD campaign.

Strategy: Rapid Library Elaboration

The boronic ester functionality allows for the rapid synthesis of a diverse library of analogs from a common core. By coupling the oxindole
fragment with a curated set of commercially available aryl and heteroaryl halides, researchers can efficiently explore the structure-activity
relationship (SAR) around the C5 position.

Halide Library
(Art-X, Arz-X, ... Arm-X)

P

Fragment Library for Screenin

Oxindole-Art Oxindole-Ar2 ... Oxindole-Arn
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Figure 3: Logic Diagram for FBDD Library Synthesis.
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Protocol Considerations for Parallel Synthesis

Robust Conditions: Use a catalyst system known for its broad substrate scope and tolerance of diverse functional groups, such as a
combination of Pdz(dba)s and a bulky biarylphosphine ligand (e.g., SPhos).

Stoichiometry: Use the boronic ester as the limiting reagent to ensure complete conversion and simplify purification.
Automation: Employ automated liquid handlers and parallel synthesis reactors to manage the large number of reactions efficiently.

Purification: High-throughput purification is essential. Techniques like mass-directed preparative HPLC are ideal for isolating the desired
products from a large library.

Quality Control: Each library member should be analyzed by LC-MS and *H NMR to confirm identity and purity before biological screening.

By systematically exploring chemical space around the oxindole core, this approach accelerates the hit-to-lead optimization process, making 1-
Boc-Oxindole-5-boronic acid pinacol ester an invaluable tool for modern drug discovery.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.
While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every
specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support
Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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